Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride
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Overview
Description
Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride is a chemical compound with the molecular formula C10H17ClN2O. It is a quaternary ammonium salt that features a pyridine ring substituted with a trimethylammonium group via an ethoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-(pyridin-3-yloxy)ethanol with trimethylamine in the presence of a suitable halogenating agent like thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethoxy linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target molecule. The ethoxy linker and the quaternary ammonium group play crucial roles in its binding interactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2-pyridin-4-yloxyethyl)azanium;chloride
- Trimethyl(2-pyridin-2-yloxyethyl)azanium;chloride
- Trimethyl(2-pyridin-3-yloxypropyl)azanium;chloride
Uniqueness
Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride is unique due to the specific positioning of the pyridine ring and the ethoxy linker, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
496967-65-8 |
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Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H17N2O.ClH/c1-12(2,3)7-8-13-10-5-4-6-11-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MESGABZZIAYUOF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=CN=CC=C1.[Cl-] |
Origin of Product |
United States |
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